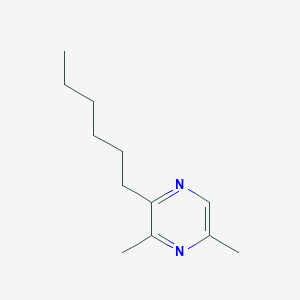

2-Hexyl-3,5-dimethylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hexyl-3,5-dimethylpyrazine is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Flavoring Agent in Food Industry

Flavor Profile:

2-Hexyl-3,5-dimethylpyrazine is recognized for its nutty and roasted aroma, which makes it a valuable flavoring agent in the food industry. It is commonly used in:

- Baked goods: Enhancing the flavor profile of bread and pastries.

- Confectionery: Adding depth to chocolates and candies.

- Savory products: Used in seasonings and sauces to impart a roasted flavor.

Regulatory Status:

The compound is permitted for use as a flavoring substance under various food safety regulations, owing to its non-toxic nature when used within specified limits .

Fragrance Industry

Aroma Characteristics:

In the fragrance industry, this compound is employed for its unique scent profile that can evoke warmth and richness. Its applications include:

- Perfumes: Used as a base note to add complexity.

- Home fragrances: Incorporated in candles and diffusers to create inviting atmospheres.

Safety Assessments:

Studies have indicated that this compound does not pose significant risks regarding skin sensitization or genotoxicity, making it safe for use in cosmetic formulations .

Synthesis and Production

Synthetic Pathways:

The synthesis of this compound can be achieved through several methods, including:

- Chemical synthesis: Utilizing precursors like amino acids and sugars via reactions such as the Maillard reaction.

- Biotechnological approaches: Employing microbial fermentation processes to produce pyrazines naturally .

Catalytic Methods:

Innovative catalytic methods have been explored to enhance the efficiency of producing pyrazines. For instance, catalysts containing nickel oxide (NiO) and copper oxide (CuO) have been developed to optimize yields during synthesis .

Data Summary and Case Studies

Analyse Des Réactions Chimiques

Synthetic Pathways for Alkylpyrazines

Pyrazines are typically formed via the Maillard reaction or Strecker degradation. For 2-hexyl-3,5-dimethylpyrazine, synthesis likely involves:

-

Condensation of aldehydes and amines : Hexanal (from lipid oxidation) and methyl-substituted aminoacetone intermediates may condense to form the pyrazine backbone .

-

Catalytic dehydrogenation : Gas-solid catalysis (e.g., Ni-Cu-ZnO-Al₂O₃ catalysts at 240–350°C) can dehydrogenate precursors like isopropanolamine derivatives to yield alkylpyrazines .

Table 1: Comparison of Pyrazine Synthesis Methods

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Maillard Reaction | Amino acids, hexanal | 140°C, pH 8.0 | Variable | |

| Catalytic Dehydrogenation | Isopropanolamine derivatives | 240–350°C, H₂/N₂ | 35–73 |

Metabolic and Degradation Reactions

Pyrazines undergo phase I/II metabolism. For this compound:

-

Oxidation : The hexyl chain may oxidize to a carboxylic acid, while methyl groups could demethylate .

-

Conjugation : Glucuronidation or sulfation of the pyrazine ring is probable, as seen in 2,3,5-trimethylpyrazine metabolites .

Table 2: Metabolic Pathways of Pyrazine Derivatives

| Compound | Major Metabolites | Enzymatic Pathway | Reference |

|---|---|---|---|

| 2,3,5-Trimethylpyrazine | Glucuronides, sulfates | UGT, SULT | |

| 2,5-Dimethylpyrazine | Oxidized derivatives (e.g., pyrazinecarboxylic acid) | CYP450 |

Chemical Reactivity

-

Electrophilic substitution : Methyl and hexyl groups direct reactions to the pyrazine ring’s α-positions. Halogenation or nitration may occur under acidic conditions .

-

Thermal stability : Pyrazines decompose above 350°C, releasing CO₂ and aldehydes .

Key Limitations

Direct studies on this compound are absent in the provided sources. The above analysis relies on mechanisms from shorter-chain alkylpyrazines , highlighting the need for targeted experimental validation.

Propriétés

Numéro CAS |

70303-40-1 |

|---|---|

Formule moléculaire |

C12H20N2 |

Poids moléculaire |

192.3 g/mol |

Nom IUPAC |

2-hexyl-3,5-dimethylpyrazine |

InChI |

InChI=1S/C12H20N2/c1-4-5-6-7-8-12-11(3)14-10(2)9-13-12/h9H,4-8H2,1-3H3 |

Clé InChI |

MASDSRQGDJFGPI-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=NC=C(N=C1C)C |

SMILES canonique |

CCCCCCC1=NC=C(N=C1C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.